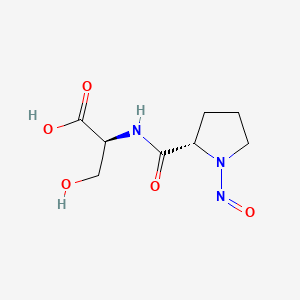

L-Serine, N-(1-nitroso-L-prolyl)-

Description

L-Serine, N-(1-nitroso-L-prolyl)- (CAS: 88476-99-7) is a modified amino acid derivative where the α-amino group of L-serine is substituted with a nitroso-L-prolyl moiety. Its molecular formula is C₈H₁₃N₃O₅, and molecular weight is 231.18 g/mol . Structurally, it combines the hydroxyl-bearing side chain of serine with a nitroso-modified proline ring. This compound is primarily used in research settings to study endogenous nitrosation, DNA adduct formation, and the biochemical pathways of nitroso compounds .

Properties

CAS No. |

88476-99-7 |

|---|---|

Molecular Formula |

C8H13N3O5 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C8H13N3O5/c12-4-5(8(14)15)9-7(13)6-2-1-3-11(6)10-16/h5-6,12H,1-4H2,(H,9,13)(H,14,15)/t5-,6-/m0/s1 |

InChI Key |

QHSASQZLOYREMH-WDSKDSINSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

C1CC(N(C1)N=O)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitrosation of L-Proline

Nitrosation Mechanisms

Secondary amines, such as L-proline’s pyrrolidine ring, undergo nitrosation via electrophilic substitution. Nitrosating agents (e.g., nitrous acid, alkyl nitrites) generate nitroso groups (–N=O) under acidic conditions. Key methods include:

Nitrous Acid (HNO₂)

Alkyl Nitrites

Coupling to L-Serine

Carbodiimide-Mediated Amidation

Activation of 1-nitroso-L-proline’s carboxyl group precedes coupling to L-serine’s amine.

Reagents and Conditions

- Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

- Procedure :

Workup and Purification

Analytical and Stability Data

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

L-Serine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

L-Serine, N-(1-nitroso-L-prolyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce nitroso groups into molecules.

Biology: Studied for its potential role in modulating protein function and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of L-Serine, N-(1-nitroso-L-prolyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also modulate signaling pathways by influencing the activity of key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Serine, N-(1-nitroso-L-prolyl)- with structurally related compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| L-Serine, N-(1-nitroso-L-prolyl)- | 88476-99-7 | C₈H₁₃N₃O₅ | 231.18 | Serine backbone + nitroso-proline substituent |

| N-Nitroso-L-proline (NPRO) | 7519-36-0 | C₅H₈N₂O₃ | 144.13 | Nitroso group on proline ring |

| N-Acetyl-L-proline | 68-95-1 | C₇H₁₁NO₃ | 157.17 | Acetylated proline |

| N-(2-Nitrophenylsulfenyl)-L-serine* | 2418-89-5 | C₂₁H₃₃N₃O₅S | 439.0 | Sulfenyl-protected serine (salt form) |

| N-(2,4-Dinitrophenyl)-L-serine | - | C₉H₉N₃O₇† | ~283.19 | Dinitrophenyl substituent on serine |

*Dicyclohexylammonium salt form ; †Estimated based on structure.

Key Observations :

- Nitroso vs. Acetyl Groups : The nitroso group (‑N=O) in the target compound and NPRO introduces electrophilicity, enabling DNA alkylation , while acetyl derivatives are stable and used as protecting groups in synthesis .

- Reactivity : Nitroso compounds decompose spontaneously or via metabolic activation to form alkylating agents, whereas sulfenyl or dinitrophenyl derivatives are more stable and serve as intermediates in peptide chemistry .

Q & A

Q. What are the optimal synthetic routes for L-Serine, N-(1-nitroso-L-prolyl)-, and how can reaction conditions influence nitrosation efficiency?

- Methodological Guidance :

- Nitrosation reactions require careful pH control (ideally acidic conditions) and temperature modulation (typically 0–4°C) to minimize side reactions.

- Ascorbic acid (1–2 mM) can suppress unwanted nitrosamine formation by competing for nitrite, as demonstrated in in vitro nitrosation studies .

- Use high-purity precursors (e.g., L-proline derivatives) and monitor reaction progress via HPLC or UV-Vis spectroscopy to quantify nitroso intermediates .

Q. Which analytical techniques are most effective for characterizing L-Serine, N-(1-nitroso-L-prolyl)- and confirming its structural integrity?

- Methodological Guidance :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives (e.g., trimethylsilyl esters). For example, L-Serine derivatives with trimethylsilyl groups show distinct fragmentation patterns (e.g., m/z 321.64 for C12H31NO3Si3) .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Provides higher sensitivity for polar, non-volatile compounds. Calibration curves with r² ≥ 0.99 ensure linearity, as validated for similar serine derivatives .

- Nuclear Magnetic Resonance (NMR) : Use <sup>15</sup>N NMR to confirm nitroso group incorporation, with characteristic shifts at δ 350–450 ppm .

Q. How can researchers assess the stability of L-Serine, N-(1-nitroso-L-prolyl)- under varying storage and experimental conditions?

- Methodological Guidance :

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC.

- Nitroso compounds are light-sensitive; store samples in amber vials at -20°C under inert gas (N2 or Ar).

- Evaluate pH-dependent stability (e.g., neutral to mildly acidic buffers) to prevent denitrosation or rearrangement .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., conflicting mass spectra or chromatographic peaks) be resolved for L-Serine, N-(1-nitroso-L-prolyl)-?

- Methodological Guidance :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

- Feasibility : Verify instrument calibration using certified reference materials (e.g., NIST standards) .

- Novelty : Use high-resolution MS (HRMS) to distinguish isobaric interferences (e.g., m/z tolerance ≤ 5 ppm).

Q. What experimental designs are recommended to study the in vivo formation or metabolic fate of L-Serine, N-(1-nitroso-L-prolyl)-?

- Methodological Guidance :

- Use isotopically labeled precursors (e.g., <sup>15</sup>N-L-proline) to trace nitroso group incorporation in animal models.

- Employ PICO framework (Population: rodent models; Intervention: dietary nitrite exposure; Comparison: ascorbic acid co-administration; Outcome: tumor incidence) to structure carcinogenicity studies .

- Analyze biological matrices (e.g., plasma, urine) using LC-MS/MS with deuterated internal standards to correct for matrix effects .

Q. How can computational modeling and reaction kinetics elucidate the mechanisms of nitroso group transfer in L-Serine, N-(1-nitroso-L-prolyl)- synthesis?

- Methodological Guidance :

- Perform density functional theory (DFT) calculations to model transition states and activation energies for nitrosation pathways.

- Conduct kinetic studies under pseudo-first-order conditions (excess nitrite) to determine rate constants (k) and Arrhenius parameters.

- Validate models with experimental data (e.g., UV-Vis monitoring of nitrous acid depletion) .

Key Considerations for Reproducibility

- Document all synthetic steps (e.g., molar ratios, reaction times) following ACS Author Guidelines .

- Share raw data (e.g., chromatograms, spectra) in public repositories (e.g., Zenodo) to enable independent verification .

- Address conflicting results by applying NRC Science Practices , such as iterative hypothesis testing and peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.